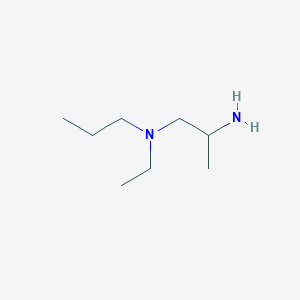

(2-Aminopropyl)(ethyl)propylamine

Description

Contextualization within Advanced Amine Chemistry

Advanced amine chemistry encompasses the synthesis, characterization, and application of complex amines, with a particular focus on stereochemistry and functional group manipulation. Chiral 1,2-diamines are a cornerstone of this field due to their utility as ligands in asymmetric catalysis, as building blocks for pharmaceuticals, and as components in materials science. rsc.orgsigmaaldrich.com The synthesis of such molecules with high enantiomeric purity is a significant area of research, with methods including asymmetric lithiation-substitution, catalytic hydrogenation of imines, and the ring-opening of aziridines. rsc.orgacs.orgrsc.org

The reactivity of (2-Aminopropyl)(ethyl)propylamine is dictated by its two amine functionalities. The primary amine offers a site for reactions such as acylation, alkylation, and condensation, while the tertiary amine can participate in coordination chemistry and acid-base reactions. The chirality of the molecule, originating from the stereocenter at the second carbon of the propane (B168953) chain, is a key feature that would be of interest in stereoselective synthesis.

Significance and Research Trajectories of Alkylamine Derivatives

Alkylamine derivatives are a fundamentally important class of organic compounds with wide-ranging significance. acs.orgresearchgate.net They serve as crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, dyes, and surfactants. researchgate.net The research trajectories for alkylamine derivatives are diverse and continually expanding.

One major research direction is the development of novel catalytic systems. Chiral diamines, structurally related to this compound, are pivotal as ligands for transition metal catalysts used in asymmetric synthesis. researchgate.net These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Another significant trajectory is the synthesis of biologically active molecules. Polyamines and their analogues have been investigated for their potential as antitumor agents, with research focusing on their ability to interfere with cellular metabolism. acs.org The structural diversity of synthetic polyamines allows for the fine-tuning of their biological activity. acs.org Furthermore, diamine derivatives have been explored for their antiparasitic activities. acs.org

The development of new materials is also a key research area. Diamines are essential monomers for the production of polyamides, such as nylon. acs.org Research is ongoing to develop bio-based diamines from renewable resources to create more sustainable plastics. acs.org

Below is a table summarizing the properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H20N2 | 144.26 | Chiral, primary and tertiary amine groups |

| 1,2-Diaminopropane | C3H10N2 | 74.12 | Simplest chiral diamine, two primary amine groups wikipedia.orgnih.gov |

| N-Ethylethylenediamine | C4H12N2 | 88.15 | Primary and secondary amine groups |

| N,N'-Diethyl-1,3-propanediamine | C7H18N2 | 130.23 | Two secondary amine groups youtube.com |

Interactive Data Table: Physicochemical Properties

| Property | This compound | 1,2-Diaminopropane |

| CAS Number | 1095018-49-7 researchgate.net | 78-90-0 wikipedia.org |

| Molecular Formula | C8H20N2 | C3H10N2 |

| Molecular Weight | 144.26 g/mol | 74.12 g/mol wikipedia.org |

| Boiling Point | Not available | 119-120 °C sigmaaldrich.com |

| Density | Not available | 0.87 g/mL sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1-N-ethyl-1-N-propylpropane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3 |

InChI Key |

CUAMIZAOSYSZIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)CC(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Aminopropyl Ethyl Propylamine and Analogues

Strategic Approaches to C-N Bond Formation

The construction of the molecular framework of (2-Aminopropyl)(ethyl)propylamine and similar polyamines relies on the efficient formation of C-N bonds. Several key methodologies have been developed to achieve this, each with its own advantages and applications.

Reductive Amination as a Primary Synthetic Route

Reductive amination, also known as reductive alkylation, is a cornerstone in the synthesis of amines. wikipedia.org This one-pot reaction converts a carbonyl group and an amine into a more substituted amine through an imine intermediate. wikipedia.orgmasterorganicchemistry.com The versatility of this method allows for the introduction of various alkyl groups onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com For instance, the synthesis of ethylpropylamine can be achieved by reacting ethylamine (B1201723) with propionaldehyde, followed by catalytic hydrogenation of the resulting propylidene-ethyl-amine. google.com

This method is highly favored in green chemistry due to its efficiency and the ability to be performed under mild, catalytic conditions, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.org For greater selectivity, reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be used, as they selectively reduce the imine intermediate without affecting the initial carbonyl compound. masterorganicchemistry.comyoutube.com

The general applicability of reductive amination is extensive, allowing for the synthesis of a wide array of secondary and tertiary amines. organic-chemistry.org For example, a primary amine can undergo two successive reductive aminations to yield a tertiary amine. masterorganicchemistry.com

Alkylation Reactions of Amine Precursors

Direct alkylation of amines with alkyl halides is another fundamental approach to forming C-N bonds. wikipedia.orgmasterorganicchemistry.com This nucleophilic substitution reaction, however, can be challenging to control. The initial product, a primary or secondary amine, is often more nucleophilic than the starting material, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

Despite this limitation, N-alkylation is a valuable method, particularly for the synthesis of tertiary amines and quaternary ammonium salts where overalkylation is no longer a concern. wikipedia.org For instance, N-ethylethylenediamine has been synthesized by reacting ethylenediamine (B42938) with ethyl chloride in the presence of a base. google.com To circumvent the issue of poor selectivity in the alkylation of primary and secondary amines, methods utilizing N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed, enabling a self-limiting alkylation that selectively produces secondary amines. nih.govresearchgate.net

Industrially, N-alkylation using alcohols as alkylating agents is a significant process. wikipedia.org The production of many commodity alkylamines relies on the reaction of amines with alcohols over catalysts that activate the hydroxyl group as a leaving group. google.com

Condensation Reactions in Polyamine Derivatization

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are pivotal in the synthesis of complex polyamine derivatives. wikipedia.org These reactions can be catalyzed by acids or bases and are fundamental to many biological and synthetic processes. wikipedia.org

In the context of polyamine synthesis, condensation reactions are often employed to link polyamine backbones with other molecular moieties. For example, lipophilic polyamine derivatives, which have applications in gene delivery, can be synthesized by condensing regioselectively protected polyamines with other molecules. mdpi.com The Fukuyama reaction conditions are a notable example used for such condensations. mdpi.com The interaction of polyamines like spermine (B22157) and spermidine (B129725) with DNA, leading to its condensation, is a well-studied phenomenon that highlights the biological relevance of these interactions. nih.govnih.gov

The formation of an imine through the condensation of an amine with an aldehyde or ketone is also a critical step in reductive amination, as discussed previously. google.comgoogle.com

Catalytic Hydrogenation of Nitrile and Imine Intermediates

Catalytic hydrogenation is a crucial reduction method for synthesizing amines from nitrile and imine precursors. bme.hu The hydrogenation of nitriles is a widely used industrial process for producing primary amines. bme.hursc.org However, controlling the selectivity of this reaction is a significant challenge, as the intermediate imine can undergo further reactions, leading to the formation of secondary and tertiary amines as byproducts. bme.hu The choice of catalyst, particularly the metal, plays a critical role in determining the reaction's selectivity and rate. bme.hu

The hydrogenation of the imine intermediate formed during reductive amination is the final step that yields the desired amine product. google.com Various catalysts, including those based on nickel, cobalt, palladium, and platinum, have been employed for these hydrogenations. google.combme.huyoutube.com For instance, a patent describes the hydrogenation of propylidene-ethyl-amine in the presence of a catalyst to produce ethyl-propylamine. google.com The development of highly dispersed nickel on silicon carbide catalysts has shown high performance for the selective hydrogenation of nitriles to primary amines without the need for ammonia addition. rsc.org

Stereoselective Synthesis of Enantiomeric Forms: Focus on (2S)- and (2R)-Isomers

The synthesis of specific enantiomers of chiral amines, such as the (2S)- and (2R)-isomers of this compound, is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. acs.orgnih.gov Chiral amines are key structural motifs in many natural products and drugs. acs.org

Several strategies have been developed for the enantioselective synthesis of chiral amines. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely used method. acs.org This approach relies on the use of chiral ligands that coordinate to the metal center, creating a chiral catalytic environment that directs the hydrogenation to produce one enantiomer in excess. acs.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the substrate, directing a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be removed. For example, a highly stereoselective, metal-free reduction of ketimines to chiral amines has been developed using a removable chiral auxiliary and trichlorosilane (B8805176) as the reducing agent. thieme-connect.com

Biocatalytic methods, employing enzymes such as transaminases and amine dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amines. nih.gov Protein engineering has been used to expand the substrate scope and enhance the efficiency of these enzymes. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound and its analogs, several factors can be fine-tuned.

In reductive amination, the choice of reducing agent and catalyst is critical. While strong reducing agents like lithium aluminum hydride can be used, milder and more selective reagents like sodium borohydride or sodium triacetoxyborohydride often provide better control and higher yields of the desired amine. masterorganicchemistry.comorganic-chemistry.org The reaction temperature, pressure, and solvent can also significantly impact the outcome. For example, a patented process for producing ethyl-propylamine specifies reaction temperatures between 0°C and 30°C for the imine formation and 20°C to 100°C for the subsequent hydrogenation under pressure. google.com

In alkylation reactions, controlling the stoichiometry of the reactants is key to minimizing overalkylation. masterorganicchemistry.com The use of a large excess of the amine can favor mono-alkylation. The development of novel catalytic systems, such as those for the N-alkylation of amines with alcohols, has also been a focus of research to improve efficiency and selectivity. google.com

For catalytic hydrogenations, the catalyst's nature, including the metal and support, reaction temperature, pressure, and the presence of additives, are all important parameters to optimize. For instance, in the hydrogenation of aromatic nitriles, the use of an ether as a solvent in the presence of water has been shown to increase the reaction rate and reduce the formation of secondary amine byproducts. google.com

The following table provides a summary of key reaction parameters for different synthetic methods.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Conditions | Primary Product |

| Reductive Amination | Amine, Aldehyde/Ketone | NaBH₄, NaBH(OAc)₃, H₂/Catalyst | Mild temperature and pressure | Substituted Amine |

| Alkylation | Amine, Alkyl Halide | Base | Varies, can be harsh | Mixture of amines, Quaternary salts |

| Condensation | Amine, Carbonyl Compound | Acid/Base | Varies | Imine/Enamine |

| Catalytic Hydrogenation | Nitrile/Imine, H₂ | Ni, Co, Pd, Pt | Elevated temperature and pressure | Amine |

Isolation and Purification Strategies for Amine Compounds

The isolation and purification of this compound and structurally similar amines are critical steps following their synthesis. The presence of primary, secondary, and potentially tertiary amine functionalities within the same molecule or as part of a reaction mixture presents unique challenges. The basic nature of amines necessitates specific strategies to achieve high purity, often requiring techniques that differ from those used for neutral or acidic compounds. Common methods include distillation, chromatography, and chemical conversion to salts, each with specific advantages depending on the scale and the nature of the impurities.

A frequent challenge in amine synthesis, such as N-alkylation or reductive amination, is the formation of a mixture of primary, secondary, and tertiary amines. acs.orgacs.org The separation of these mixtures can be complex and is often addressed through column chromatography or fractional distillation. acs.orgacs.org However, for industrial-scale production, these methods can be undesirable due to cost, time, and potential thermal degradation of the product. acs.orgacs.org

Distillation

Fractional distillation is a primary method for purifying liquid amines, especially on a larger scale. This technique separates compounds based on differences in their boiling points. For amines with close boiling points, such as structural isomers, fractional distillation can be a preliminary purification step before a more refined technique like gas chromatography. researchgate.net Simple distillation can effectively remove most byproducts from secondary amines like dipropylamine, as these impurities are often higher in molecular weight and boiling point. sciencemadness.org To prevent oxidation and reaction with atmospheric carbon dioxide, distillation is best performed under a vacuum or an inert atmosphere like nitrogen. sciencemadness.orgyoutube.com

However, some amines are thermally sensitive and can degrade at their atmospheric boiling points. cheresources.com For instance, Diethanolamine (DEA) begins to degrade at 205°C, well below its normal boiling point of 270°C. In such cases, vacuum distillation is employed to lower the boiling point to a safer temperature, such as ~160°C for DEA under vacuum. cheresources.com For amines that form azeotropes with water, specialized distillation techniques, sometimes involving a co-solvent to form a new, easily separated azeotrope, may be necessary. google.com

Chromatographic Methods

Chromatography is a versatile and widely used technique for the purification of amines, offering high resolution and applicability to a wide range of compounds.

Flash Chromatography: This is a common laboratory-scale technique. However, the basicity of amines can lead to strong interactions with the acidic silanols on standard silica (B1680970) gel, causing poor separation and peak tailing. biotage.com To counteract this, several strategies are employed. One approach is to modify the mobile phase by adding a competing amine, such as triethylamine (B128534) or ammonia, which neutralizes the acidic sites on the silica. biotage.combiotage.com An alternative and often more effective method is to use an amine-functionalized stationary phase. These columns, such as Biotage® KP-NH, mask the acidic silanols, minimizing strong interactions and allowing for efficient separation with simpler solvent systems like hexane/ethyl acetate, without the need for a basic modifier. biotage.com

Gas Chromatography (GC): GC is highly effective for separating volatile amines and their isomers. researchgate.net The separation of positional isomers, which often have very similar physical properties, can be a significant analytical challenge. acs.org Specialized GC columns with high-selectivity stationary phases are required to distinguish the subtle differences between isomers. acs.orgresearchgate.net For instance, novel stationary phases based on pillar acs.orgarenes have demonstrated excellent performance in separating aromatic amine isomers like chloroaniline and toluidine, surpassing commercial columns. acs.org For some complex mixtures of isomers, derivatization with reagents like MTBSTFA can facilitate easier separation on standard columns like a DB-5MS. researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying significant quantities of a target amine. teledynelabs.com For basic amines, reversed-phase HPLC is often successful when the mobile phase pH is alkaline, rendering the amines more lipophilic and increasing their retention and separation. biotage.com Since many aliphatic amines lack a UV chromophore, pre-column derivatization is a common strategy to enable detection. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines to form stable, fluorescent derivatives, allowing for sensitive and selective analysis. sigmaaldrich.com

Ion Chromatography (IC): This technique has proven effective for separating and quantifying various alkylamines, including structural isomers, from complex matrices like atmospheric samples. copernicus.org IC can successfully separate amines like diethylamine (B46881) (DEAH+) and trimethylamine (B31210) (TMAH+) and resolve isomers, which is often not possible with mass spectrometry alone. copernicus.org

The table below summarizes various chromatographic conditions used for the separation of different amine compounds.

| Technique | Stationary Phase | Mobile Phase / Conditions | Analytes Separated | Reference |

| Flash Chromatography | Amine-functionalized silica (Biotage® KP-NH) | Hexane/Ethyl Acetate gradient | 4-component organic amine mix | biotage.com |

| Gas Chromatography | P6A-C10-2NH₂ (Pillar acs.orgarene-based) | 40 °C (1 min) to 160 °C at 10 °C/min | Chloroaniline, bromoaniline, iodoaniline, toluidine isomers | acs.org |

| Gas Chromatography | C4A-C10 (Calix acs.orgarene-based) | 100 °C (1 min) to 160 °C at 10 °C/min | Chloroaniline, bromoaniline, iodoaniline isomers | researchgate.net |

| Reversed-Phase HPLC | C18 column | Acetonitrile/Water gradient with DMQC-OSu derivatization | Aliphatic primary amines and diamines | sigmaaldrich.com |

| Ion Chromatography | Cation-exchange preconcentration | 35 min runtime | 11 alkylamines including isomers (e.g., propylamine (B44156)/isopropylamine) | copernicus.org |

Isolation via Salt Formation

Exploiting the basic nature of amines, purification can be achieved by converting them into salts, which often have different solubility properties than the free base and impurities.

Acidic Washes: In a typical workup, amines can be removed from an organic layer by washing with a dilute acid solution, such as HCl. rochester.edu The protonated amine salt becomes water-soluble and partitions into the aqueous layer. This method is only suitable if the desired product is stable in acidic conditions. rochester.edu An alternative is to wash with a 10% aqueous copper sulfate (B86663) solution, which forms a copper-complexed amine that also moves to the aqueous phase. rochester.edu

Precipitation/Crystallization: A powerful technique involves the selective precipitation of the target amine as a salt. A recently developed method uses trichloroacetic acid (TCA) to precipitate amines from a solution. nih.govbeilstein-journals.org The resulting amine-TCA salt can be separated from impurities by filtration. A key advantage of this method is that the pure free amine can be recovered by simple heating, which causes the TCA to decompose into volatile carbon dioxide and chloroform, avoiding the need for a basic workup and minimizing waste. nih.govbeilstein-journals.org The success of this technique depends on finding a suitable solvent that solubilizes the initial mixture but allows the amine salt to precipitate. nih.govbeilstein-journals.org Other acids like oxalic, maleic, or fumaric acid are also known to form crystalline salts with amines, which can be purified by recrystallization. sciencemadness.org

The following table outlines amines purified via TCA salt precipitation and their reported yields.

| Amine | Solvent for Precipitation | Overall Purification Yield | Reference |

| Dicyclohexylamine | Ethyl Acetate (EtOAc) | 94% | beilstein-journals.org |

| p-Toluidine | Not specified (from crude reaction) | 66% | nih.gov |

| 2,2,6,6-Tetramethyl-4-piperidone | Not specified | 94% | nih.gov |

| Acridine | Not specified | 65% | nih.gov |

| 1,2-Dimethylimidazole | Not specified | 53% | nih.gov |

| Brucine | Not specified | 57% | nih.gov |

Theoretical and Computational Investigations of 2 Aminopropyl Ethyl Propylamine

Molecular Structure, Conformation, and Energetics

The three-dimensional arrangement of atoms in (2-Aminopropyl)(ethyl)propylamine is fundamental to its chemical behavior. Due to the presence of flexible alkyl chains, the molecule can adopt numerous conformations. Computational methods, particularly molecular mechanics and quantum chemical calculations, are employed to identify the most stable conformers and to understand the energetic landscape of its rotational isomers.

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (sp3-sp3) | 1.53 - 1.55 Å |

| C-N (amine) | 1.46 - 1.48 Å | |

| N-H (primary amine) | 1.01 - 1.02 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angle | C-C-C | 110 - 114° |

| C-N-C (tertiary amine) | 110 - 114° | |

| H-N-H (primary amine) | 105 - 109° | |

| C-C-N | 110 - 114° |

Note: These values are typical ranges derived from computational studies of similar alkylamines and serve as an estimation for this compound.

The relative energies of different conformers determine their population at a given temperature. The most stable conformer will be the one with the lowest Gibbs free energy, which accounts for both electronic energy and thermal contributions. Computational studies on small alkylamines have shown that the energy differences between conformers can be small, often within a few kcal/mol. acs.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity.

The presence of two nitrogen atoms with lone pairs of electrons makes this compound a Lewis base. The highest occupied molecular orbital (HOMO) is expected to be localized on the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be distributed over the alkyl framework. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability. dergipark.org.tr

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of the molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. Characteristic peaks would include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹). Computational studies on similar diamines, like 1,8-diaminooctane, have shown good agreement between calculated and experimental vibrational frequencies. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated to predict the NMR spectra. researchgate.net The chemical shifts are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. For this compound, distinct signals would be expected for the protons and carbons of the ethyl and propyl groups, as well as the aminopropyl backbone.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Environment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| CH₃ | Ethyl group | 0.9 - 1.2 | 10 - 15 |

| CH₂ | Ethyl group | 2.4 - 2.7 | 45 - 50 |

| CH₃ | Propyl group (terminal) | 0.8 - 1.1 | 11 - 16 |

| CH₂ | Propyl group (middle) | 1.4 - 1.7 | 20 - 25 |

| CH₂ | Propyl group (next to N) | 2.3 - 2.6 | 50 - 55 |

| CH | Aminopropyl group | 2.8 - 3.2 | 50 - 55 |

| CH₂ | Aminopropyl group | 2.5 - 2.9 | 40 - 45 |

| NH₂ | Primary amine | 1.0 - 2.0 (variable) | - |

Note: These are estimated chemical shift ranges based on general principles and data for similar functional groups. Actual values can be influenced by solvent and other experimental conditions.

Analysis of Reaction Mechanisms and Transition States (e.g., Zwitterion Mechanism in Amine Reactions)

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For amine reactions, such as the reaction with carbon dioxide, the formation of a zwitterionic intermediate is often proposed. umn.edu In the case of this compound, the primary amine group could react with an electrophile, potentially forming a zwitterion.

Theoretical calculations can be used to model the reaction pathway, locating the transition state structures and calculating the activation energies. mdpi.com This provides insight into the feasibility and kinetics of the reaction. The analysis of the electron density changes along the reaction coordinate can confirm the formation of zwitterionic intermediates. mdpi.com Such studies have been performed for the reactions of other amines, providing a framework for understanding the potential reactivity of this compound. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in solution. dovepress.comnih.gov By simulating the movement of the molecule and its surrounding solvent molecules over time, MD provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

The primary amine group of this compound can act as a hydrogen bond donor, while both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors. In an aqueous solution, the molecule would be expected to form hydrogen bonds with water molecules, which would influence its solubility and conformation. MD simulations can quantify these interactions and provide information on the structure of the solvation shell around the molecule. dovepress.com

Structure-Reactivity Relationships: A Computational Perspective

By systematically modifying the structure of this compound and calculating its properties, computational methods can help establish structure-reactivity relationships. nih.gov For instance, the basicity of the two amine groups can be quantified by calculating their proton affinities. It is expected that the tertiary amine will be slightly more basic than the primary amine due to the electron-donating effect of the alkyl groups.

Computational studies can also explore how changes in the alkyl chain length or branching affect the molecule's steric hindrance and, consequently, its reactivity. nih.gov By correlating calculated electronic and structural parameters with potential reactivity, a predictive model for the chemical behavior of this compound and related compounds can be developed. nih.gov

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as Ligands in Coordination Chemistry

The presence of two nitrogen atoms in (2-Aminopropyl)(ethyl)propylamine makes it an effective ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. ncert.nic.in The specific arrangement and type of amine groups in this compound allow for robust interactions with metal centers.

As a diamine, this compound can function as a bidentate ligand, meaning it can bond to a metal ion through its two nitrogen donor atoms simultaneously. This capability is crucial for forming stable metal-amine complexes. Research into related diamine ligands demonstrates that they are instrumental in creating catalysts for various chemical reactions, such as the copper-catalyzed Goldberg reaction for forming C-N bonds. nih.govacs.org While specific research detailing the synthesis of complexes with this compound is not extensively documented, the principles of coordination chemistry suggest its suitability for forming stable complexes with a range of transition metals. The synthesis typically involves reacting the diamine with a metal salt in an appropriate solvent, leading to the formation of a coordination compound.

Chelation is the process where a polydentate ligand bonds to a single central metal atom at two or more points, forming a ring-like structure known as a chelate. ncert.nic.in The propyl backbone of this compound allows it to form a stable six-membered chelate ring with a metal ion. Such chelate complexes exhibit enhanced stability compared to complexes with monodentate ligands, an effect known as the chelate effect. researchgate.net Studies on similar diamine ligands with copper (II) ions have explored their coordination and binding abilities, highlighting the structural effects on complex stability. researchgate.netresearchgate.net While the catalytic activity of complexes derived specifically from this compound is an area requiring further investigation, the stability afforded by chelation is a key attribute for developing effective catalysts. nih.gov

Role as a Chemical Building Block in Organic Synthesis

The dual amine functionality of this compound makes it a valuable synthon, or building block, for constructing more complex molecules and materials. Its primary and tertiary amine groups offer differential reactivity, allowing for sequential and controlled chemical modifications.

A significant application of diamine structures is in the synthesis of pharmacologically active molecules. Research has been conducted on the development of novel analogues of Ropinirole, a dopamine (B1211576) agonist used to treat Parkinson's disease. rsc.orgresearchgate.netgoogle.comgoogle.com In one study, functionalized amine congeners were used to synthesize a series of homobivalent ligands of Ropinirole. rsc.org These new ligands, featuring spacer chains of varying lengths, demonstrated significantly higher potency than Ropinirole itself. rsc.org For instance, the most potent analogues showed a 20- to 80-fold increase in potency in functional assays. rsc.org This line of research highlights how diamine precursors can be pivotal in designing advanced therapeutic agents with improved pharmacological profiles. rsc.org

Potency of Ropinirole and Homobivalent Analogues

| Compound | Spacer Length (atoms) | EC50 (nM) | Potency Increase (vs. Ropinirole) |

|---|---|---|---|

| Ropinirole | N/A | 304 | - |

| Analogue 1 | 22 | 3.9 | ~80x |

| Analogue 2 | 26 | 6.2 | ~49x |

| Analogue 3 | 30 | 14 | ~22x |

The reactivity of the amine groups allows for the integration of this compound into larger polymeric structures and advanced composite materials.

Silsesquioxanes: Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like organosilicon compounds with the general formula [RSiO3/2]n. wikipedia.org They serve as molecular-level building blocks for creating hybrid organic-inorganic materials with enhanced thermal stability and mechanical properties. mdpi.comnih.gov The functional groups (R) on the silicon vertices can be modified, for instance, by reacting them with amines to create functionalized POSS cages. mdpi.com Diamine-modified POSS can be used as monomers to synthesize polymers like polyamides and polyimides, where the silsesquioxane cage is incorporated into the polymer backbone. mdpi.com This results in materials with improved properties suitable for specialized coatings and medical applications. nih.govnih.gov

Adhesion Promoters: Diamines are widely used as adhesion promoters, particularly in epoxy resin systems and for bonding metals. specialchem.comgelest.comgoogle.com They can act as curing agents or be incorporated into silane (B1218182) coupling agents. gelest.comevonik.com The amine groups form strong bonds with both the substrate surface (like metal or glass) and the polymer matrix, effectively bridging the interface and improving the durability and moisture resistance of the bond. specialchem.comgoogle.com Products containing diamino functional groups are designed to enhance adhesion between organic resins and inorganic materials. specialchem.com While many different amines are used for this purpose, the fundamental chemistry of this compound makes it a candidate for such applications. knowde.com

Contribution to Carbon Dioxide Capture and Separation Technologies

Amine scrubbing is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases to mitigate greenhouse gas emissions. nih.gov The process relies on the chemical reaction between CO2 and amine solutions. mdpi.com Extensive research has focused on various amines, including primary, secondary, and tertiary amines, as well as diamines, to optimize absorption capacity, reaction rate, and regeneration energy. researchgate.netacs.org

Diamines are considered promising solvents because they can theoretically bind CO2 in a 1:1 molar ratio, offering a higher capacity than some standard solvents like monoethanolamine (MEA). mdpi.com Studies have investigated numerous diamine structures, including those with different chain lengths and steric hindrance, to understand their effect on CO2 absorption rates and efficiency. researchgate.netacs.org For instance, diamines bearing an aminocyclohexyl group and those like 3-(Dimethylamino)-1-propylamine (DMAPA) have shown high CO2 removal efficiency. researchgate.netacs.org However, while the field of amine-based CO2 capture is broad, specific research focusing on the application of this compound in these technologies is not prominently featured in available literature. The development of new solvents continues, with a focus on alternatives like amino acid salts, which show good performance and better environmental properties. researchgate.net

Mechanistic Studies of Amine-CO2 Interactions

General research into amine-CO2 interactions typically explores mechanisms such as the zwitterion formation or termolecular reactions. researchgate.netrsc.org In these processes, the amine nitrogen atom acts as a nucleophile, attacking the carbon atom of the CO2 molecule. For tertiary amines, the reaction with CO2 in the presence of water is generally understood to proceed via a base-catalyzed hydration mechanism to form bicarbonate. nih.gov This involves the amine facilitating the reaction of CO2 with water.

Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and structure-activity relationships of various tertiary amines in CO2 capture. nih.gov These studies often focus on reaction barriers and the influence of the amine's molecular structure, such as the presence of ethyl groups or hydroxyl groups, on its activity. nih.gov However, specific quantum chemical evidence or spectroscopic analysis for the interaction between this compound and CO2 is not available in the reviewed literature. mdpi.com

Performance Evaluation in Absorption Systems

The performance of amine-based solvents in CO2 absorption systems is typically evaluated based on several key parameters, including absorption rate, absorption capacity, cyclic CO2 capacity, and the heat of reaction. researchgate.net Researchers often compare the performance of novel amines against established solvents like N-methyldiethanolamine (MDEA). researchgate.net

Studies on various amine absorbents, including tertiary amines, involve experiments like gas scrubbing and vapor-liquid equilibrium (VLE) measurements to determine these performance metrics. researchgate.net For instance, investigations into different amine blends, such as those including 2-amino-2-methyl-1-propanol (B13486) (AMP), have been conducted to enhance CO2 capture efficiency. researchgate.netmdpi.com These studies often present their findings in data tables, comparing the performance of different amine solutions under specific conditions. researchgate.net

While extensive data exists for a range of amines, no such performance evaluation data has been published for this compound. The scientific community has explored numerous structural variations of amines to optimize CO2 capture performance, but this specific compound does not appear in the publicly accessible research landscape.

Analytical Characterization Methodologies for Amine Compounds

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like (2-Aminopropyl)(ethyl)propylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework of a molecule.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, protons in different chemical environments produce distinct signals. For this compound, the spectrum would show a complex pattern of signals. The protons of the primary amine (—NH₂) typically appear as a broad singlet whose chemical shift can vary, generally in the 0.5-3.5 ppm range, and can be identified by its disappearance upon adding D₂O to the sample. openstax.orgwvu.eduyoutube.com The various methylene (B1212753) (—CH₂—) and methine (—CH—) groups in the ethyl and propyl chains would produce multiplets in the aliphatic region (approx. 1-3 ppm). youtube.com Specifically, the N-methyl groups are distinctive as they usually absorb as a sharp singlet between 2.2 and 2.6 δ. openstax.org The protons on the carbon adjacent to the nitrogen atoms are deshielded and would thus appear at a higher chemical shift (downfield) compared to simple alkanes. openstax.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbons bonded to the electron-withdrawing nitrogen atoms are deshielded and appear at a lower field (higher ppm value), typically in the 30-60 ppm range, compared to other aliphatic carbons. openstax.orgtutorchase.comacs.org Each unique carbon atom in the ethyl, propyl, and aminopropyl moieties would give a distinct signal, allowing for a complete carbon skeleton map.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions would be:

N-H Stretching : The primary amine (—NH₂) group will show two characteristic medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. openstax.orgorgchemboulder.comrockymountainlabs.com A secondary amine would show a single band in this region, while a tertiary amine, lacking an N-H bond, shows none. tutorchase.comorgchemboulder.com

N-H Bending : A primary amine exhibits a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range. orgchemboulder.com

N-H Wagging : A broad, strong band between 910-665 cm⁻¹ is characteristic of N-H wagging in primary and secondary amines. orgchemboulder.com

C-N Stretching : The stretching vibrations for the C-N bonds of the aliphatic amines will appear as medium to weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.comaip.org

C-H Stretching : Aliphatic C-H stretching vibrations will be observed as strong bands in the 3000-2800 cm⁻¹ range. rockymountainlabs.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 (broad) |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

| Alkyl C-H | C-H Stretch | 3000 - 2800 |

Mass Spectrometry (MS)

Mass spectrometry ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing information on the molecular weight and structure.

Molecular Ion Peak : According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass. jove.comjove.com Since this compound (C₈H₂₀N₂) contains two (an even number) nitrogen atoms, its molecular ion peak (M⁺) is expected to have an even molecular weight. Acyclic aliphatic amines often show weak molecular ion peaks. ntu.edu.sgwhitman.edu

Fragmentation Pattern : The most characteristic fragmentation pathway for amines is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. openstax.orgjove.com This cleavage results in the formation of a stable, resonance-stabilized iminium cation. jove.com For this compound, α-cleavage can occur at several positions around the tertiary amine, leading to characteristic fragment ions. For example, cleavage of the ethyl group would result in the loss of a methyl radical, while cleavage of the propyl group would lead to the loss of an ethyl radical. openstax.orgwhitman.edu The base peak in the spectrum is often the result of the most favorable α-cleavage, which typically involves the loss of the largest possible alkyl radical. whitman.edu

| Feature | Expected Observation | Reason/Mechanism |

|---|---|---|

| Molecular Ion (M⁺) | Even m/z value, likely weak intensity | Nitrogen Rule (even number of N atoms) jove.com |

| Major Fragments | Even m/z values | α-cleavage next to the tertiary nitrogen openstax.orgjove.com |

| Base Peak | Corresponds to the most stable iminium cation | Loss of the largest alkyl radical is favored whitman.edu |

Chromatographic Separation and Detection Methods (GC, HPLC)

Chromatographic techniques are essential for separating the compound from a mixture and for quantitative analysis.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile compounds like short-chain amines. restek.comfao.org However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can cause interactions with the stationary phase of the column, leading to poor peak shape (tailing) and reduced reproducibility. restek.comrestek.comlabrulez.comvt.edu To overcome these issues, specialized columns with base-deactivated surfaces or specific stationary phases (e.g., Rtx-Volatile Amine) are often employed to ensure sharp, symmetrical peaks. restek.comrestek.com When coupled with a mass spectrometer (GC-MS), this method provides powerful separation and identification capabilities. vt.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of amines. thermofisher.comacs.org Since simple aliphatic amines lack a strong chromophore, they are difficult to detect using standard UV-Vis detectors. sigmaaldrich.com Therefore, pre-column or post-column derivatization is commonly employed. thermofisher.comnih.gov This process involves reacting the amine with a reagent to attach a molecule that has strong UV absorption or fluorescence properties. thermofisher.comsigmaaldrich.com Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and naphthalene-2,3-dicarboxaldehyde (NDA). thermofisher.comresearchgate.net The resulting derivatives can be separated, often using reversed-phase HPLC, and detected with high sensitivity and selectivity. thermofisher.comsigmaaldrich.comresearchgate.net

X-ray Crystallography and Structural Elucidation

However, obtaining a crystal suitable for X-ray diffraction is a major prerequisite and often a significant challenge. memtein.com this compound, like many simple aliphatic amines, is expected to be a liquid at room temperature and may not readily crystallize. Crystallization can sometimes be achieved by converting the amine into a salt (e.g., a hydrochloride or tartrate salt), which is more likely to form a stable crystal lattice. If a suitable crystal could be formed, X-ray crystallography would provide an unambiguous elucidation of its solid-state structure. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable Synthetic Processes

The industrial synthesis of amines and diamines has traditionally relied on methods that are often energy-intensive and utilize petroleum-based feedstocks. A critical area of future research for (2-Aminopropyl)(ethyl)propylamine will be the development of greener, more sustainable synthetic routes.

Current research into the sustainable synthesis of amines provides a roadmap for this endeavor. Biocatalysis, for instance, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govacs.org Enzymes such as transaminases and amine dehydrogenases could potentially be engineered to produce this compound or its precursors from renewable sources. nih.govacs.org The use of biomass-derived feedstocks, such as amino acids or lignin, is another promising avenue for reducing the carbon footprint of its production. mdpi.commaterialssquare.com

Furthermore, the principles of green chemistry, such as the use of solvent-free reaction conditions or the application of flow chemistry, could significantly improve the sustainability of its synthesis. mdpi.comresearchgate.netyoutube.com Flow reactors, for example, can offer enhanced safety, better process control, and higher yields for chemical reactions. youtube.comacs.org Research in these areas would not only make the production of this compound more environmentally friendly but could also lead to more cost-effective manufacturing processes.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govacs.org | Enzyme discovery and engineering for specific substrate, optimizing reaction conditions. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. mdpi.commaterialssquare.com | Efficient conversion of biomass to chemical intermediates, purification of products. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. youtube.comacs.org | Reactor design and optimization for specific reactions, integration with downstream processing. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for higher reaction rates. mdpi.comresearchgate.net | Ensuring adequate mixing and heat transfer, product isolation. |

Exploration of Novel Application Domains in Emerging Technologies

The distinct structural characteristics of this compound, featuring both a primary and a secondary amine group, suggest its potential utility in a variety of emerging technologies.

One significant area of exploration is its use as a specialized curing agent for epoxy resins. nih.govacs.orgrsc.org The reactivity of the different amine groups could allow for a two-stage curing process, leading to epoxy networks with tailored mechanical and thermal properties. Similarly, its structure makes it a candidate for the synthesis of novel polyamides. researchgate.netmdpi.com The asymmetry of the diamine could lead to polymers with unique chain packing and, consequently, distinct material properties.

Another promising application lies in the field of carbon capture and utilization. Diamines are actively being investigated for their ability to capture CO2 from flue gas and the atmosphere. nih.govnih.govnih.govresearchgate.netmdpi.comnih.gov The specific structure of this compound could influence its CO2 absorption capacity, selectivity, and the energy required for regeneration. Furthermore, the development of chemosensors for the detection of various analytes is a rapidly growing field. acs.orgmdpi.commdpi.com The amine groups in this compound could act as binding sites for specific ions or molecules, forming the basis for new optical or electrochemical sensors. The functionalization of advanced materials, such as graphene oxide or diamanes, with diamines can tune their electronic and physical properties for applications in energy storage and electronics. researchgate.netyoutube.comnih.govcapes.gov.br

Table 2: Potential Applications of this compound in Emerging Technologies

| Application Domain | Potential Role of this compound | Key Research Areas |

| Advanced Polymers | Monomer for specialty polyamides, curing agent for epoxy resins. nih.govacs.orgresearchgate.net | Synthesis and characterization of new polymers, investigation of structure-property relationships. |

| Carbon Capture | Absorbent for CO2 capture from industrial emissions or air. nih.govnih.govresearchgate.net | Measurement of CO2 absorption capacity and kinetics, study of regeneration efficiency. |

| Chemosensors | Functional component of optical or electrochemical sensors. acs.orgmdpi.commdpi.com | Design and synthesis of sensor molecules, testing of selectivity and sensitivity. |

| Functional Materials | Modifying agent for materials like graphene or diamanes. researchgate.netnih.govcapes.gov.br | Development of functionalization methods, characterization of modified material properties. |

Synergistic Approaches Combining Experimental and Computational Methods

To accelerate the discovery and optimization of applications for this compound, a synergistic approach that combines experimental research with computational modeling will be essential.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the compound's properties and reactivity at the molecular level. mdpi.comacs.orgrsc.orgnih.govmdpi.com For instance, DFT calculations can be used to predict the reactivity of the amine groups and to study the mechanism of its interaction with other molecules, such as CO2 or epoxy precursors. rsc.orgnih.gov MD simulations can be employed to model the behavior of polymers derived from this diamine, helping to predict their bulk properties. materialssquare.commdpi.commdpi.comresearchgate.netyoutube.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and related compounds with their performance in specific applications. youtube.comnih.govnih.govnih.govnih.govtandfonline.comyoutube.com These computational predictions can then guide experimental work, allowing for a more targeted and efficient research process. Experimental validation of computational models is crucial for refining the theoretical approaches and ensuring their predictive accuracy. This iterative feedback loop between computational and experimental studies will be a powerful engine for innovation.

Table 3: Synergistic Experimental and Computational Research Approaches

| Research Area | Experimental Techniques | Computational Methods |

| Reactivity and Mechanism | Kinetic studies, spectroscopic analysis (NMR, IR), product characterization. nih.govnih.govacs.orgnih.gov | Density Functional Theory (DFT), transition state theory. acs.orgrsc.orgnih.govnih.gov |

| Material Properties | Mechanical testing (tensile, flexural), thermal analysis (DSC, TGA), morphological analysis (SEM, TEM). researchgate.netcapes.gov.br | Molecular Dynamics (MD) simulations, Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.comacs.orgnih.govmdpi.comnih.gov |

| Sensor Development | Synthesis of sensor molecules, fluorescence/electrochemical measurements. mdpi.com | Molecular docking, simulation of host-guest interactions. nih.govnih.gov |

| Process Optimization | Laboratory-scale synthesis and process parameter screening. | Computational Fluid Dynamics (CFD) for reactor design, process modeling. |

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of new sustainable technologies and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Aminopropyl)(ethyl)propylamine in laboratory settings?

- Methodological Answer : Synthesis can involve nucleophilic substitution or condensation reactions. For example, propylamine derivatives are often incorporated into polymers via postpolymerization modifications using amine-reactive monomers like 2-(acetoacetoxy)ethyl methacrylate (AEMA) . Protecting groups may be required to prevent side reactions at multiple amine sites. Similar syntheses of structural isomers (e.g., (2-aminopropyl)indole derivatives) utilize reductive amination or alkylation of primary amines under controlled pH and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- IR Spectroscopy : Identifies N-H stretching vibrations (≈3300–3500 cm⁻¹) and distinguishes amine groups from alcohols (O-H peaks) .

- GC-MS/LC-MS : Critical for distinguishing positional isomers. For example, 2- and 7-(2-aminopropyl)indole isomers are differentiated via product ion spectra (e.g., m/z 132 vs. m/z 158 fragments) .

- NMR : Resolves alkyl chain conformations and amine proton environments.

Advanced Research Questions

Q. How can researchers address conflicting data regarding the aggregation behavior of this compound in aqueous solutions?

- Methodological Answer : Conflicting aggregation data can be resolved using X-ray/neutron scattering combined with molecular dynamics simulations. For aqueous propylamine mixtures, scattering pre-peaks (≈0.2–0.8 Å⁻¹) arise from microstructural segregation, influenced by amine-water hydrogen bonding imbalances. Experimental setups should control mole fractions (e.g., x ≥ 0.1) and compare atom-atom structure factors to isolate contributions from cross-species vs. like-species correlations .

Q. What methodological approaches are recommended for analyzing the decomposition pathways of this compound under varying thermal conditions?

- Methodological Answer :

- Photoionization Mass Spectrometry : Measures fragment ion intensities (e.g., parent vs. metastable ions) to infer dissociation kinetics. Excess kinetic energy analysis can validate quasi-equilibrium theory near threshold energies .

- Combustion Studies : Compare intermediates (e.g., methyl radicals, ethylene) with structurally similar amines (e.g., propylamine vs. isopropylamine) using vacuum ultraviolet single-photon ionization and molecular beam mass spectrometry .

Q. How can this compound be incorporated into pH-responsive drug delivery systems, and what factors influence its release kinetics?

- Methodological Answer :

- Dynamic Covalent Chemistry : Use enaminone linkages (e.g., reaction with β-ketoesters) for pH-triggered release. Release kinetics depend on brush layer thickness and diffusion rates, as shown in XPS depth-profiling of propylamine-modified polymer brushes .

- Key Factors : Reaction time (longer durations increase amine incorporation), steric hindrance (e.g., BSA vs. small molecules), and pH-dependent bond cleavage rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.